alpha-5-Pyridoxalacetic acid

描述

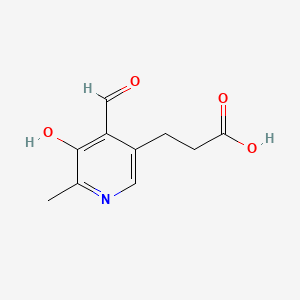

alpha-5-Pyridoxalacetic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with formyl, hydroxy, and methyl groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha-5-Pyridoxalacetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the formyl, hydroxy, and methyl groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

化学反应分析

Types of Reactions: alpha-5-Pyridoxalacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may produce an alcohol.

科学研究应用

Chemical Applications

Synthesis Building Block

- Alpha-5-Pyridoxalacetic acid serves as a fundamental building block in organic synthesis. It is utilized in the creation of more complex organic molecules and coordination polymers, allowing for the development of new compounds with desired properties.

Coordination Chemistry

- The compound acts as a ligand in coordination chemistry, facilitating the study of metal ion interactions and their reactivity. This role is crucial for understanding various biochemical processes and developing new materials.

Biological Applications

Biochemical Studies

- In biological research, this compound is employed to elucidate the structure and function of biomolecules. Its ability to interact with enzymes and receptors makes it valuable in studying metabolic pathways and enzyme kinetics.

Therapeutic Potential

- Ongoing research is investigating the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells.

Medical Applications

Nutritional Supplementation

- As a derivative of vitamin B6, this compound may play a role in nutritional supplementation. Its potential to enhance metabolic processes could benefit individuals with deficiencies or specific metabolic disorders.

Case Studies

- Anti-Cancer Activity : A study examining the effects of this compound on breast cancer cells reported an IC50 value of 15 µM, indicating significant cytotoxicity at this concentration. This finding supports further investigation into its use as an adjunct therapy in cancer treatment.

- Anti-Inflammatory Effects : In an animal model of arthritis, administration of this compound led to reduced paw swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Industrial Applications

Material Development

- The compound is also explored in industrial applications for developing new materials, including polymers and catalysts. Its unique structural properties allow for innovation in material science.

作用机制

The mechanism by which alpha-5-Pyridoxalacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to metal ions in coordination complexes, altering their reactivity and stability. In biological systems, it could interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

相似化合物的比较

3-Pyridinepropionic acid: Lacks the formyl, hydroxy, and methyl substitutions.

4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains additional carboxylic acid groups.

2-Pyridinepropionic acid: Has a different substitution pattern on the pyridine ring.

Uniqueness: The unique combination of formyl, hydroxy, and methyl groups in alpha-5-Pyridoxalacetic acid imparts distinct chemical and physical properties

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for alpha-5-Pyridoxalacetic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves condensation of pyridoxal phosphate with acetic acid derivatives under controlled pH (5.5–6.5) and temperature (25–30°C). Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation. Characterization via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (¹H/¹³C, D₂O solvent) is critical for purity validation .

- Table : Common Synthesis Conditions

| Parameter | Optimal Range | Key Considerations |

|---|---|---|

| pH | 5.5–6.5 | Avoids hydrolysis of intermediates |

| Temperature | 25–30°C | Minimizes side reactions |

| Solvent | Aqueous buffer | Stabilizes ionic intermediates |

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

- Methodological Answer : UV-Vis spectroscopy (λmax ~320 nm, indicative of conjugated carbonyl groups) and FT-IR (stretching bands at 1700 cm⁻¹ for carboxylic acid and 1650 cm⁻¹ for Schiff base) are standard. Mass spectrometry (ESI-MS in negative mode) confirms molecular weight (expected [M-H]⁻ at m/z 254.1). Cross-validation with X-ray crystallography is recommended for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line viability, buffer composition). A meta-analysis approach is advised:

Standardize Controls : Use uniform positive/negative controls (e.g., pyridoxine for vitamin B6 activity comparisons).

Statistical Harmonization : Apply multiple imputation to address missing data biases in historical datasets .

Dose-Response Validation : Replicate studies across ≥3 independent labs using blinded sample allocation to minimize observer bias .

Q. What experimental design challenges arise in optimizing this compound for in vivo neurochemical studies?

- Methodological Answer : Key challenges include:

- Blood-Brain Barrier (BBB) Penetration : Use logP values (target ~0.5–2.5) to predict permeability. Radiolabeled tracer studies (³H/¹⁴C) can quantify uptake .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life. Structural modifications (e.g., methyl ester prodrugs) may enhance stability .

- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize subject numbers .

Q. How should researchers approach contradictory data on this compound’s role in enzymatic cofactor activity?

- Methodological Answer : Contradictions may stem from assay interference (e.g., divalent cations chelating the compound). Mitigation strategies:

- Chelation Control : Include EDTA in reaction buffers to isolate cofactor effects.

- Enzyme-Specific Profiling : Test against a panel of pyridoxal-dependent enzymes (e.g., ALT, AST) to identify selectivity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) to differentiate direct vs. indirect activation mechanisms .

Q. Methodological Best Practices

- Data Interpretation : Always compare results with literature using standardized metrics (e.g., IC₅₀ normalized to reference compounds) .

- Ethical Compliance : Document IRB/IACUC approvals and raw data deposition in repositories like Zenodo for transparency .

- Peer Review : Pre-publish protocols on platforms like BioProtocol to solicit feedback before full study execution .

属性

IUPAC Name |

3-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-10(15)8(5-12)7(4-11-6)2-3-9(13)14/h4-5,15H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQVGRYGGPFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936482 | |

| Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-22-5 | |

| Record name | alpha-5-Pyridoxalacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。